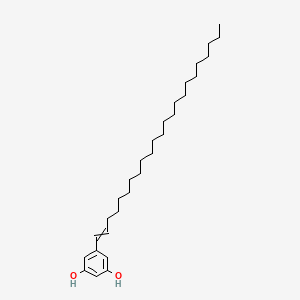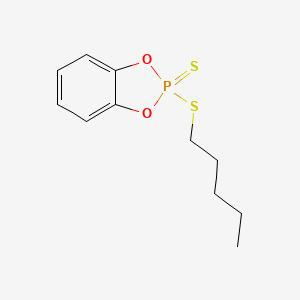
2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is a complex organophosphorus compound It features a benzodioxaphosphole core with a pentylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione typically involves the reaction of a benzodioxaphosphole derivative with a pentylsulfanyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the final product. The use of catalysts and advanced purification techniques like chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its oxidation state.
Substitution: The benzodioxaphosphole core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzodioxaphosphole core.
Applications De Recherche Scientifique
2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione involves its interaction with specific molecular targets. The pentylsulfanyl group can form bonds with metal ions, while the benzodioxaphosphole core can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pentylsulfanyl)acetic acid: A sulfur-containing carboxylic acid with similar structural features.
2-Pentylsulfanyl-1H-benzimidazole: A heterocyclic compound with a pentylsulfanyl group.
Uniqueness
2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is unique due to its combination of a benzodioxaphosphole core and a pentylsulfanyl group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
91197-81-8 |
|---|---|
Formule moléculaire |
C11H15O2PS2 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
2-pentylsulfanyl-2-sulfanylidene-1,3,2λ5-benzodioxaphosphole |
InChI |
InChI=1S/C11H15O2PS2/c1-2-3-6-9-16-14(15)12-10-7-4-5-8-11(10)13-14/h4-5,7-8H,2-3,6,9H2,1H3 |
Clé InChI |
NOWSVVXZUCHPQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSP1(=S)OC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate](/img/structure/B14347904.png)

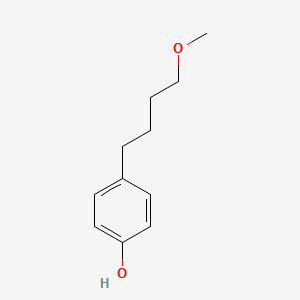
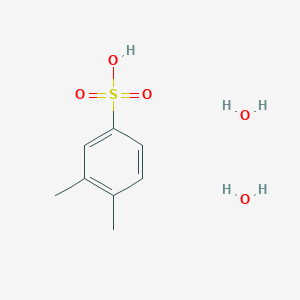
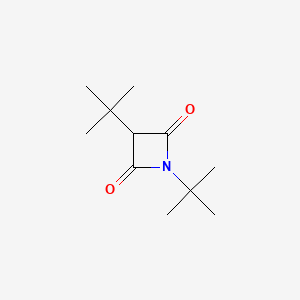

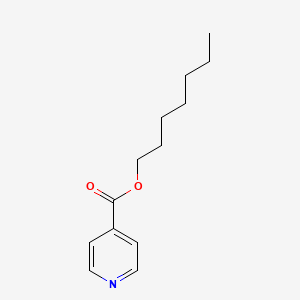

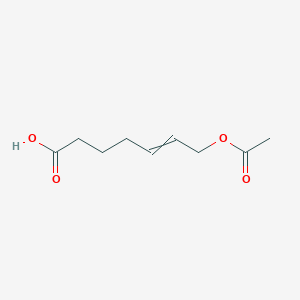
![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
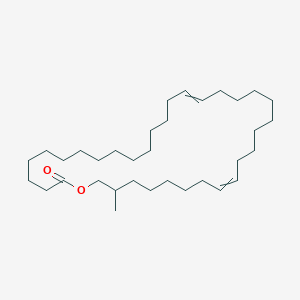
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
